molecular formula C11H20N2O3 B2709238 Tert-butyl N-(3-carbamoylcyclopentyl)carbamate CAS No. 1436103-31-9

Tert-butyl N-(3-carbamoylcyclopentyl)carbamate

Cat. No. B2709238
CAS RN: 1436103-31-9
M. Wt: 228.292
InChI Key: JAZMUABLLOLBIG-UHFFFAOYSA-N
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Description

Tert-butyl N-(3-carbamoylcyclopentyl)carbamate is a chemical compound with the CAS Number: 1436103-31-9 . It has a molecular weight of 228.29 and its IUPAC name is tert-butyl (3-carbamoylcyclopentyl)carbamate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H20N2O3/c1-11(2,3)16-10(15)13-8-5-4-7(6-8)9(12)14/h7-8H,4-6H2,1-3H3,(H2,12,14)(H,13,15) . The InChI key is JAZMUABLLOLBIG-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 228.29 . Other physical and chemical properties such as boiling point, melting point, and solubility were not available in the sources I found.

Scientific Research Applications

2. Formation of tert-Butyl Carbamate The compound is involved in reactions leading to the formation of tert-butyl carbamate. The process involves reacting a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, followed by a Curtius rearrangement, producing tert-butyl carbamate in high yields (Lebel & Leogane, 2005).

3. Incorporation into Medicinal Chemistry The tert-butyl group, a common motif in the compound, is frequently used in medicinal chemistry. However, its incorporation can lead to property modulation such as increased lipophilicity and decreased metabolic stability. This knowledge aids in the selection of alternative substituents in drug discovery (Westphal et al., 2015).

4. Role in Organogel Formation In the study of benzothizole modified carbazole derivatives, it was found that a tert-butyl moiety plays a significant role in organogel formation. This leads to applications in the development of fluorescent sensory materials for detecting acid vapors (Sun et al., 2015).

5. Use in Asymmetric Synthesis of Amines The compound is used in the asymmetric synthesis of amines. The tert-butanesulfinyl group in the compound activates imines for nucleophilic addition and serves as a powerful chiral directing group. This methodology is efficient for synthesizing a wide range of enantioenriched amines (Ellman, Owens, & Tang, 2002).

properties

IUPAC Name

tert-butyl N-(3-carbamoylcyclopentyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O3/c1-11(2,3)16-10(15)13-8-5-4-7(6-8)9(12)14/h7-8H,4-6H2,1-3H3,(H2,12,14)(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAZMUABLLOLBIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(C1)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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